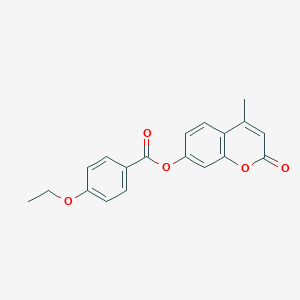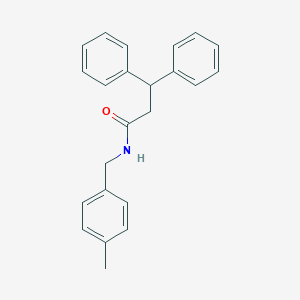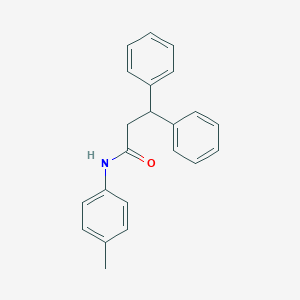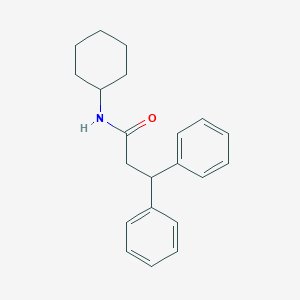
4-Chloro-N-(naphthalen-2-YL)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(naphthalen-2-YL)-3-nitrobenzamide is an organic compound with the molecular formula C17H11ClN2O3 It is a benzamide derivative characterized by the presence of a chloro group, a nitro group, and a naphthyl group attached to the benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(naphthalen-2-YL)-3-nitrobenzamide typically involves the following steps:
Chlorination: The chloro group is introduced via chlorination, often using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond by reacting the chlorinated and nitrated benzene derivative with 2-naphthylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or using a catalyst like triethylamine (TEA) in a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Chloro-N-(naphthalen-2-YL)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products
Reduction: 4-chloro-3-amino-N-(2-naphthyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the naphthyl group.
科学的研究の応用
4-Chloro-N-(naphthalen-2-YL)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Chloro-N-(naphthalen-2-YL)-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups can play a role in its reactivity and binding affinity to these targets.
類似化合物との比較
Similar Compounds
- 4-chloro-N-(2-naphthyl)benzamide
- 3-chloro-N-(2-naphthyl)benzamide
- 4-chloro-3-nitro-N-(1-naphthyl)benzamide
Uniqueness
4-Chloro-N-(naphthalen-2-YL)-3-nitrobenzamide is unique due to the specific positioning of the chloro and nitro groups, which can influence its chemical reactivity and biological activity. The presence of the 2-naphthyl group also contributes to its distinct properties compared to other benzamide derivatives.
特性
分子式 |
C17H11ClN2O3 |
|---|---|
分子量 |
326.7 g/mol |
IUPAC名 |
4-chloro-N-naphthalen-2-yl-3-nitrobenzamide |
InChI |
InChI=1S/C17H11ClN2O3/c18-15-8-6-13(10-16(15)20(22)23)17(21)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,19,21) |
InChIキー |
MDCTWISLGRZRRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B311463.png)
![Ethyl4-{[(6-{[4-(ethoxycarbonyl)anilino]carbonyl}-2-pyridinyl)carbonyl]amino}benzoate](/img/structure/B311464.png)

![Methyl 4-[(3,3-diphenylpropanoyl)amino]benzoate](/img/structure/B311467.png)






